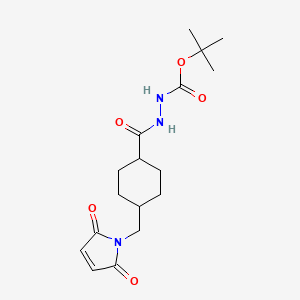

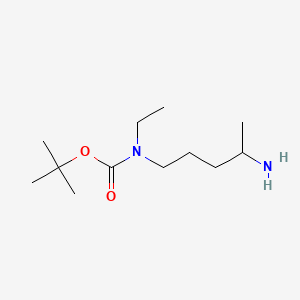

N-(t-Boc)-N-ethyl-4-aminopentylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(t-Boc)-N-ethyl-4-aminopentylamine” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

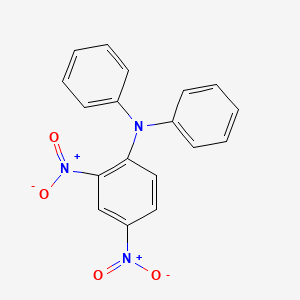

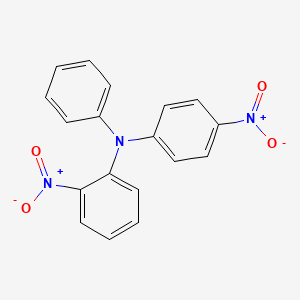

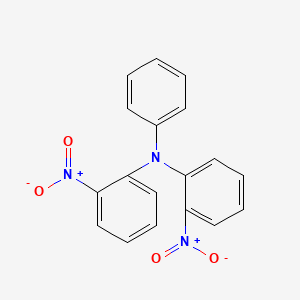

The synthesis of N-protected amino esters, like “N-(t-Boc)-N-ethyl-4-aminopentylamine”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . Nearly two dozen functionally and structurally diverse amino ester molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis

This compound reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives. These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .Chemical Reactions Analysis

The synthesis of N-protected amino esters is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Mécanisme D'action

Target of Action

The primary target of N-(t-Boc)-N-ethyl-4-aminopentylamine is the amino group in various compounds, including natural products, amino acids, and peptides . The tert-butyloxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups .

Mode of Action

N-(t-Boc)-N-ethyl-4-aminopentylamine operates by protecting the amino group in a compound. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This protection is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The deprotection of the N-Boc group can be achieved using various methods, one of which involves the use of oxalyl chloride in methanol .

Biochemical Pathways

The biochemical pathways involved in the action of N-(t-Boc)-N-ethyl-4-aminopentylamine primarily revolve around the protection and deprotection of amino groups. This process is crucial in synthetic organic transformations, where the appropriate selection of reagents, catalysts, and masking–demasking agents is required to selectively form bonds of interest while minimizing competing reactions with reactive functional groups .

Result of Action

The result of the action of N-(t-Boc)-N-ethyl-4-aminopentylamine is the successful protection of the amino group in a compound, preventing it from undergoing unwanted reactions during synthetic transformations . The deprotection process then allows the amino group to participate in subsequent reactions .

Action Environment

The action of N-(t-Boc)-N-ethyl-4-aminopentylamine can be influenced by various environmental factors. For instance, the deprotection of the N-Boc group can be achieved under room temperature conditions . Additionally, the use of oxalyl chloride in methanol has been reported as a mild method for the selective deprotection of the N-Boc group . Other environmental factors, such as the presence of other reagents or catalysts, can also impact the compound’s action, efficacy, and stability .

Safety and Hazards

Orientations Futures

Recent research has focused on developing mild methods for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This includes the use of oxalyl chloride in methanol , and the exploration of solvent-free conditions . These developments could make the synthesis of compounds like “N-(t-Boc)-N-ethyl-4-aminopentylamine” more efficient and environmentally friendly .

Propriétés

IUPAC Name |

tert-butyl N-(4-aminopentyl)-N-ethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-6-14(9-7-8-10(2)13)11(15)16-12(3,4)5/h10H,6-9,13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGODUYFENNHTJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661821 |

Source

|

| Record name | tert-Butyl (4-aminopentyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(t-Boc)-N-ethyl-4-aminopentylamine | |

CAS RN |

887353-45-9 |

Source

|

| Record name | tert-Butyl (4-aminopentyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.